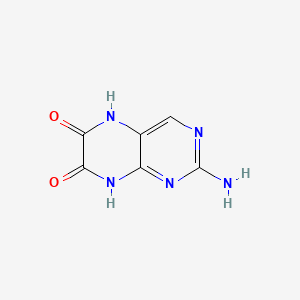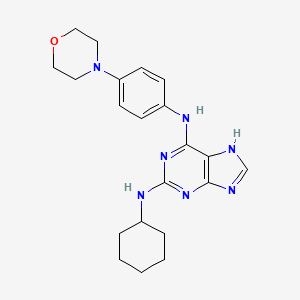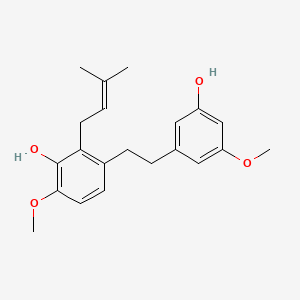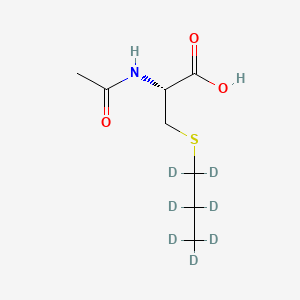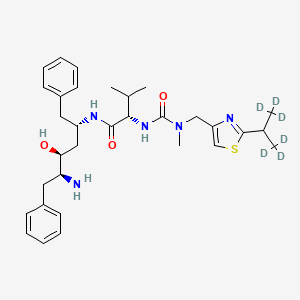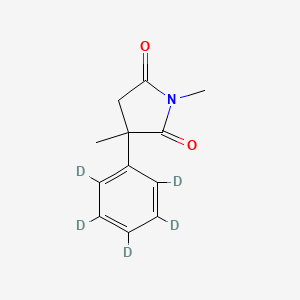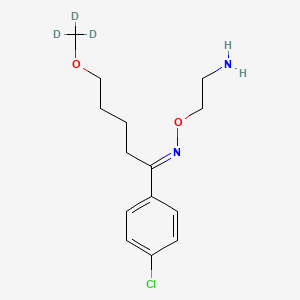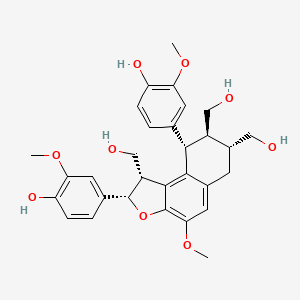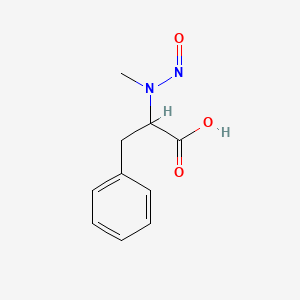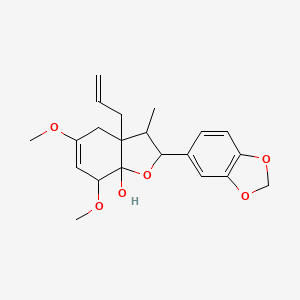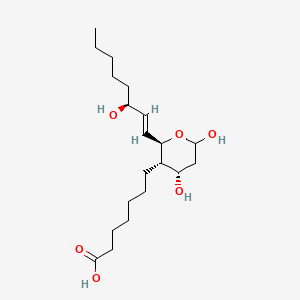
Hexamidine-d12 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamidine-d12 Dihydrochloride is a deuterium-labeled derivative of Hexamidine Dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Hexamidine-d12 Dihydrochloride is synthesized through a series of chemical reactions starting from Hexamidine Dihydrochloride. The preparation involves the incorporation of deuterium atoms into the Hexamidine molecule. This is typically achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterium source . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions under controlled conditions .
Analyse Chemischer Reaktionen
Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hexamidine-d12 Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of Hexamidine-d12 Dihydrochloride involves its interaction with molecular targets in the body. The compound binds to negatively charged lipid membranes of pathogens, disrupting their structure and function. This leads to the inhibition of essential cellular processes, ultimately causing cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed to be similar to that of quaternary ammonium compounds .
Vergleich Mit ähnlichen Verbindungen
Hexamidine-d12 Dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexamidine Dihydrochloride: The non-deuterated form of the compound, used primarily as an antiseptic and disinfectant.
Propamidine: A shorter congener of Hexamidine, used as an antiseptic and preservative.
Pentamidine: Another diamidine compound, used as an antiprotozoal agent
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1286461-12-8 |
|---|---|
Molekularformel |
C20H26N4O2 |
Molekulargewicht |
366.527 |
IUPAC-Name |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2 |
InChI-Schlüssel |
OQLKNTOKMBVBKV-DDYHUIDZSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N |
Synonyme |
4,4’-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride; 1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride; 4,4-Diamidino-1,6-_x000B_diphenoxyhexane-d12 Hydrochloride; 4,4’-(Hexamethylenedioxy)dibenzamidine-d12 Hydrochloride; Desmodine-d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
